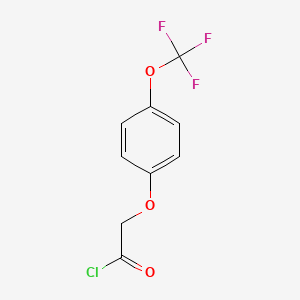

4-(Trifluoromethoxy)phenoxyacetyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(trifluoromethoxy)phenoxy]acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O3/c10-8(14)5-15-6-1-3-7(4-2-6)16-9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKXXLDQAUINGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380466 | |

| Record name | 4-(Trifluoromethoxy)phenoxyacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72220-51-0 | |

| Record name | 2-[4-(Trifluoromethoxy)phenoxy]acetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72220-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethoxy)phenoxyacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethoxy)phenoxyacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and safety considerations for 4-(Trifluoromethoxy)phenoxyacetyl chloride, a key reagent in synthetic chemistry. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 72220-51-0 | [1] |

| Molecular Formula | C₉H₆ClF₃O₃ | [1] |

| Molecular Weight | 254.59 g/mol | Calculated |

| IUPAC Name | 2-(4-(trifluoromethoxy)phenoxy)acetyl chloride | [1] |

| Appearance | Not specified (Likely a liquid) | Inferred |

Note: The molecular weight is calculated based on the molecular formula.

Due to the limited availability of experimental data for the title compound, the physicochemical properties of its immediate precursor, 4-(Trifluoromethoxy)phenoxyacetic acid, are provided below for reference.

Table of Properties for 4-(Trifluoromethoxy)phenoxyacetic Acid (CAS: 72220-50-9)

| Property | Value | Source |

| Molecular Formula | C₉H₇F₃O₄ | [][3] |

| Molecular Weight | 236.14 g/mol | [3] |

| Melting Point | 84-86 °C / 92-94 °C | [][3] |

| Boiling Point | 282.2 °C at 760 mmHg | [] |

| Density | 1.431 g/cm³ | [] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process: the preparation of the corresponding carboxylic acid followed by its conversion to the acyl chloride.

Step 1: Synthesis of 4-(Trifluoromethoxy)phenoxyacetic Acid

A general and widely used method for the synthesis of phenoxyacetic acids is the Williamson ether synthesis. This involves the reaction of a phenol with a haloacetic acid, typically in the presence of a base.

General Experimental Protocol:

-

Reaction Setup: A solution of 4-(trifluoromethoxy)phenol is prepared in a suitable solvent, such as aqueous sodium hydroxide.

-

Reagent Addition: An aqueous solution of an alkali salt of chloroacetic acid (e.g., sodium chloroacetate) is added to the phenol solution.

-

Reaction Conditions: The mixture is heated to reflux and stirred for several hours to ensure the completion of the reaction.

-

Work-up: After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the crude 4-(trifluoromethoxy)phenoxyacetic acid.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Conversion to this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis, commonly achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol using Thionyl Chloride:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 4-(trifluoromethoxy)phenoxyacetic acid is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: An excess of thionyl chloride is slowly added to the flask. A few drops of a catalyst, such as dimethylformamide (DMF), can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is gently heated to reflux and stirred until the evolution of hydrogen chloride and sulfur dioxide gases ceases, indicating the completion of the reaction.

-

Purification: The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation.

Reactivity and Stability

As an acyl chloride, this compound is expected to be a highly reactive compound.

-

Reactivity with Nucleophiles: It will readily react with a wide range of nucleophiles, including water, alcohols, amines, and thiols, to form the corresponding carboxylic acid, esters, amides, and thioesters, respectively. These reactions are typically vigorous.

-

Moisture Sensitivity: The compound is expected to be highly sensitive to moisture and will hydrolyze to form 4-(trifluoromethoxy)phenoxyacetic acid and hydrogen chloride gas. Therefore, it must be handled and stored under anhydrous conditions.

-

Thermal Stability: While specific data is unavailable, acyl chlorides are generally stable at room temperature but can decompose upon heating.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of analogous acyl chlorides, the following safety precautions are strongly recommended:

-

Corrosive: The compound is expected to be corrosive and can cause severe burns to the skin, eyes, and respiratory tract.

-

Lachrymator: It is likely a lachrymator, causing irritation and tearing of the eyes.

-

Reaction with Water: It reacts with water, including moisture in the air, to produce corrosive hydrogen chloride gas.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. A face shield may also be necessary.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and alcohols.

References

An In-depth Technical Guide to 4-(Trifluoromethoxy)phenoxyacetyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethoxy)phenoxyacetyl chloride (CAS Number: 72220-51-0) is a specialized chemical intermediate of significant interest in the field of medicinal chemistry and drug discovery. The incorporation of the trifluoromethoxy (-OCF₃) group into molecular scaffolds is a well-established strategy for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed representative synthesis protocol, and its potential applications in research and development. Due to the limited publicly available data for this specific compound, this guide also includes data for its immediate precursor, 4-(Trifluoromethoxy)phenoxyacetic acid, to provide a more complete technical context.

Chemical and Physical Properties

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 72220-51-0 |

| IUPAC Name | 2-[4-(trifluoromethoxy)phenoxy]acetyl chloride |

| Molecular Formula | C₉H₆ClF₃O₃[4] |

| Synonyms | This compound |

Table 2: Physicochemical Properties of 4-(Trifluoromethoxy)phenoxyacetic acid (CAS: 72220-50-9)

| Property | Value | Reference |

| Molecular Formula | C₉H₇F₃O₄ | [5][] |

| Molecular Weight | 236.14 g/mol | [5][] |

| Melting Point | 84-86 °C | [5][] |

| Boiling Point (Predicted) | 282.2 ± 35.0 °C at 760 mmHg | [5][] |

| Density (Predicted) | 1.431 ± 0.06 g/cm³ | [5][] |

| pKa (Predicted) | 3.05 ± 0.10 | [5] |

| Appearance | White powder | [5] |

Synthesis of this compound: A Representative Experimental Protocol

While a specific, published experimental protocol for the synthesis of this compound is not available, it can be readily prepared from its corresponding carboxylic acid, 4-(Trifluoromethoxy)phenoxyacetic acid, using standard methods for acyl chloride formation.[7][8] The reaction with thionyl chloride (SOCl₂) is a common and effective method.[7]

Reaction Scheme:

Materials and Equipment:

-

4-(Trifluoromethoxy)phenoxyacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or toluene (optional, as solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases)

-

Rotary evaporator

-

Schlenk line or nitrogen/argon inlet for inert atmosphere (recommended)

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(Trifluoromethoxy)phenoxyacetic acid (1 equivalent). The apparatus should be under an inert atmosphere of nitrogen or argon to prevent reaction with atmospheric moisture.

-

Reagent Addition: Add an excess of thionyl chloride (2 to 5 equivalents). The reaction can be run neat or in a dry, inert solvent like dichloromethane (DCM) or toluene.[9]

-

Reaction: The mixture is heated to reflux. If no solvent is used, the reflux temperature will be that of thionyl chloride (76 °C). The reaction is monitored until the evolution of gaseous byproducts (HCl and SO₂) ceases, which typically takes 3-6 hours.[9]

-

Work-up: After the reaction is complete, the excess thionyl chloride is carefully removed by distillation under reduced pressure. A rotary evaporator can be used for this purpose.

-

Purification: The resulting crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic and corrosive gases (HCl and SO₂).

-

Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Reactivity and Applications in Drug Discovery

This compound is a reactive acylating agent. The acetyl chloride moiety is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is highly valuable in organic synthesis, particularly for the construction of amide and ester linkages, which are fundamental in many biologically active molecules.[10]

The key value of this compound lies in the 4-(trifluoromethoxy)phenoxy group. The trifluoromethoxy group is a bioisostere of other functional groups and is known to confer several advantageous properties in drug candidates:[1][11][12]

-

Enhanced Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, potentially leading to better absorption and distribution.[2][13]

-

Metabolic Stability: The carbon-fluorine bonds in the trifluoromethoxy group are very strong, making this group resistant to metabolic degradation.[12] This can increase the half-life of a drug in the body.

-

Modulation of pKa: The strong electron-withdrawing nature of the trifluoromethoxy group can influence the acidity or basicity of nearby functional groups, which can affect drug-receptor interactions.[13]

Given these properties, this compound is an excellent starting material for the synthesis of novel compounds in drug discovery programs, particularly for creating libraries of amides and esters for screening against various biological targets.

Visualizing Workflows

As no specific signaling pathways involving this compound have been documented, the following diagrams illustrate the synthesis workflow and a logical workflow for its application in drug discovery.

Caption: Synthesis workflow for this compound.

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a valuable, yet under-documented, chemical intermediate. Its significance is derived from the trifluoromethoxy group, which is a key pharmacophore in modern drug design. The ability to readily synthesize this compound from its corresponding carboxylic acid allows for its use as a versatile building block for creating novel chemical entities with potentially enhanced therapeutic properties. This guide provides the available technical information and a representative synthesis protocol to aid researchers and scientists in leveraging the potential of this compound in their drug discovery and development endeavors. Further research into the specific properties and applications of this compound is warranted to fully elucidate its potential.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. 4-(TRIFLUOROMETHOXY)PHENOXYACETIC ACID CAS#: 72220-50-9 [amp.chemicalbook.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

Spectral Data Analysis of 4-(Trifluoromethoxy)phenoxyacetyl Chloride: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the predicted spectral data for 4-(Trifluoromethoxy)phenoxyacetyl chloride, a compound of interest for researchers, scientists, and professionals in drug development. Due to a lack of publicly available experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds.

Predicted Spectral Data Summary

The following tables summarize the predicted quantitative spectral data for this compound. These predictions are derived from established principles of spectroscopy and data from related molecules, including phenoxyacetyl chloride and various trifluoromethoxy-substituted aromatic compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25 | Doublet (d) | 2H | Ar-H (ortho to -OCH₂COCl) |

| ~7.05 | Doublet (d) | 2H | Ar-H (ortho to -OCF₃) |

| ~4.80 | Singlet (s) | 2H | -OCH₂COCl |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (acid chloride) |

| ~155 | Ar-C (para to -OCH₂COCl) |

| ~145 (q) | Ar-C (para to -OCF₃) |

| ~122 | Ar-CH (ortho to -OCF₃) |

| ~121 (q, ¹JCF ≈ 257 Hz) | -OCF₃ |

| ~116 | Ar-CH (ortho to -OCH₂COCl) |

| ~68 | -OCH₂COCl |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. The trifluoromethoxy carbon will appear as a quartet due to coupling with fluorine.

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -58 | Singlet (s) | -OCF₃ |

Reference: CFCl₃ at 0.00 ppm

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1810 | Strong | C=O stretch (acyl chloride) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |

| ~1250-1150 | Strong | C-O-C stretch (aryl ether), C-F stretch (trifluoromethoxy) |

| ~830 | Strong | C-H out-of-plane bend (para-substituted aromatic) |

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment |

| 254/256 | [M]⁺ (Molecular ion) |

| 219 | [M-Cl]⁺ |

| 191 | [M-COCl]⁺ |

| 175 | [C₇H₄F₃O]⁺ |

| 107 | [C₇H₄O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data. Specific parameters may need to be optimized for the particular instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with more scans are typically required compared to ¹H NMR.

-

¹⁹F NMR Acquisition: Acquire the spectrum with a spectral width appropriate for fluorine-containing compounds (e.g., +50 to -250 ppm). A fluorine-free probe is recommended to avoid background signals.

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the neat liquid sample directly on the ATR crystal. For transmission IR, a thin film of the liquid can be pressed between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal or empty salt plates should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as gas chromatography (GC-MS) for volatile compounds or direct infusion.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like this compound.

Caption: Workflow for the spectral analysis of a chemical compound.

An In-depth Technical Guide to the Reactivity and Stability of 4-(Trifluoromethoxy)phenoxyacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethoxy)phenoxyacetyl chloride is a reactive acyl chloride that serves as a valuable building block in medicinal chemistry and drug discovery. Its trifluoromethoxy moiety offers unique electronic and pharmacokinetic properties that are increasingly sought after in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the reactivity, stability, synthesis, and handling of this compound. Detailed experimental protocols for its synthesis and subsequent derivatization are presented, alongside a discussion of its application in the development of bioactive molecules.

Chemical Properties and Stability

This compound (CAS Number: 72220-51-0) is a derivative of phenoxyacetic acid, characterized by the presence of a highly reactive acyl chloride group and a trifluoromethoxy substituent on the phenyl ring.[1][2] The trifluoromethoxy group is a strong electron-withdrawing group, which can influence the reactivity of the molecule and impart desirable properties such as increased lipophilicity and metabolic stability in its derivatives. This makes it a valuable synthon for the synthesis of novel pharmaceuticals and agrochemicals.

Stability: As a typical acyl chloride, this compound is highly susceptible to hydrolysis. It reacts violently with water and atmospheric moisture to form the corresponding carboxylic acid, 4-(Trifluoromethoxy)phenoxyacetic acid, and hydrochloric acid. Therefore, it must be handled under anhydrous conditions in a well-ventilated fume hood. It is also corrosive and can cause severe skin and eye burns. Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory when handling this compound.

Storage: To ensure its stability and reactivity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.

Physical and Chemical Data

| Property | Value |

| Chemical Formula | C₉H₆ClF₃O₃ |

| Molecular Weight | 254.59 g/mol |

| CAS Number | 72220-51-0 |

| Appearance (Predicted) | Colorless to light yellow liquid |

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C₉H₇F₃O₄ |

| Molecular Weight | 236.14 g/mol |

| CAS Number | 72220-50-9 |

| Melting Point | 84-86 °C or 92-94 °C |

| Boiling Point | 282.2 °C at 760 mmHg |

| Appearance | White to off-white crystalline powder |

Table 2: Properties of 4-(Trifluoromethoxy)phenoxyacetic acid

Synthesis and Reactivity

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid, 4-(Trifluoromethoxy)phenoxyacetic acid, using a chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis using Thionyl Chloride

-

Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 4-(Trifluoromethoxy)phenoxyacetic acid (1.0 eq).

-

Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a dry, aprotic solvent such as dichloromethane (DCM) or toluene.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂, 1.5-2.0 eq) to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Heat the reaction mixture to reflux (typically 40-70°C) and monitor the reaction progress by the cessation of gas evolution and by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. The crude this compound can be purified by vacuum distillation, though it is often used in the next step without further purification.

Reactivity Profile

The primary reactivity of this compound is centered around the electrophilic carbonyl carbon of the acyl chloride group. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

Caption: General reactivity of this compound.

Experimental Protocol: Synthesis of N-Aryl-2-(4-trifluoromethoxy-phenoxy)acetamides

This protocol describes a general method for the acylation of a primary or secondary amine with this compound.

-

Preparation: In a round-bottom flask under an inert atmosphere, dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.2 eq) in an anhydrous aprotic solvent (e.g., DCM, THF).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Acylation: Slowly add a solution of this compound (1.0-1.1 eq) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Applications in Drug Discovery and Development

The 4-(Trifluoromethoxy)phenoxyacetyl scaffold is of significant interest in drug discovery due to the advantageous properties conferred by the trifluoromethoxy group. This group can enhance metabolic stability, increase lipophilicity (which can improve cell membrane permeability), and modulate the pKa of nearby functional groups, all of which can lead to improved pharmacokinetic and pharmacodynamic profiles of a drug candidate.

Derivatives of this compound have been investigated for a range of biological activities, including as antitubercular and anticancer agents.[1][3] For instance, N-phenylacetamide derivatives incorporating the 4-(trifluoromethoxy)phenyl moiety have been synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis.[3]

References

The Trifluoromethoxy Group: A Guide to Its Transformative Role in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a particularly influential substituent. Its unique electronic nature and steric profile can profoundly impact a molecule's lipophilicity, metabolic stability, and target-binding interactions. This technical guide provides an in-depth exploration of the trifluoromethoxy group's role in drug design and development, offering insights for researchers and scientists in the field. We will delve into its fundamental properties, synthetic strategies for its introduction into molecules, and its tangible effects on drug candidates, supported by quantitative data, detailed experimental protocols, and visualizations of its impact on biological pathways.

Physicochemical Properties of the Trifluoromethoxy Group

The trifluoromethoxy group is often considered a "super-halogen" or "pseudo-halogen" due to its distinct combination of properties that set it apart from a simple methoxy (-OCH₃) group or other halogens.[1]

Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch lipophilicity parameter (π) of approximately +1.04.[1][2] This high lipophilicity can significantly enhance a drug's ability to permeate biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system-targeted therapies.[1] This increased lipophilicity is a key factor in improving the absorption and distribution of drug candidates.[1]

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[3] This inherent strength makes the trifluoromethoxy group highly resistant to enzymatic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4] Replacing a metabolically labile methoxy group with a trifluoromethoxy group can effectively block O-demethylation, a common metabolic pathway, leading to a longer drug half-life and a more predictable pharmacokinetic profile.[4][5]

Electronic Effects: The trifluoromethoxy group is a potent electron-withdrawing group, which can influence the pKa of nearby acidic or basic functionalities within a molecule.[6] This modulation of acidity and basicity can be critical for optimizing a drug's solubility, target binding, and overall pharmacokinetic profile.

Quantitative Data Summary

To illustrate the impact of the trifluoromethoxy group on key physicochemical properties, the following tables summarize comparative data for analogous compounds.

| Property | Methoxy (-OCH₃) Analog | Trifluoromethoxy (-OCF₃) Analog | Reference |

| Hansch Lipophilicity Parameter (π) | -0.02 | +1.04 | [1] |

| Calculated logP (Anisole vs. Trifluoromethoxybenzene) | 2.11 | 3.23 | [7] |

| pKa (m-substituted benzoic acid) | 4.09 | 3.55 | [6] |

Table 1: Comparison of Physicochemical Properties of Methoxy and Trifluoromethoxy Groups. This table highlights the significant increase in lipophilicity and the electron-withdrawing effect (evidenced by the lower pKa of the corresponding benzoic acid) when a methoxy group is replaced by a trifluoromethoxy group.

| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Reference |

| Hypothetical Methyl-substituted Pyridine | Shorter | Higher | [5] |

| Hypothetical Trifluoromethyl-substituted Pyridine | Longer | Lower | [5] |

Table 2: Illustrative Comparison of Metabolic Stability. This table provides a conceptual comparison of the metabolic stability of a methyl-substituted compound versus its trifluoromethyl analog in a typical in vitro microsomal stability assay. The trifluoromethyl group generally leads to a longer half-life and lower intrinsic clearance, indicating enhanced metabolic stability.[5]

Experimental Protocols

Synthesis of Trifluoromethoxy-Containing Compounds

The introduction of the trifluoromethoxy group into a molecule can be challenging due to the instability of the trifluoromethoxide anion.[2] However, several synthetic strategies have been developed.

1. Trifluoromethoxylation of Phenols:

A common approach involves the conversion of phenols to their corresponding trifluoromethyl ethers. One user-friendly, two-step protocol is the radical O-trifluoromethylation of N-aryl-N-hydroxyacetamides followed by a thermally induced OCF₃-migration.[8]

-

Step 1: O-Trifluoromethylation: A solution of an N-aryl-N-hydroxyacetamide and a catalytic amount of cesium carbonate in chloroform is treated with Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) at room temperature.[8] The reaction mixture is stirred until the starting material is consumed. The product, an N-(trifluoromethoxy)acetamido derivative, is then isolated and purified by flash column chromatography.[8]

-

Step 2: OCF₃ Migration: The isolated N-(trifluoromethoxy)acetamido intermediate is dissolved in nitromethane in a pressure vessel and heated to 120 °C.[8] The reaction is monitored for completion, after which the solvent is removed in vacuo, and the final ortho-trifluoromethoxylated aniline product is purified.[8]

2. Synthesis of 4-(Trifluoromethoxy)aniline:

4-(Trifluoromethoxy)aniline is a key building block for many trifluoromethoxy-containing pharmaceuticals, including riluzole.[9][10] One synthetic method involves the following steps:

-

Under an inert argon atmosphere, add trifluoromethoxybenzene and anhydrous DMSO to a reaction vessel with vigorous stirring.[9]

-

Add sodium ferrate and sodium bromide as an auxiliary reaction mixture and heat to 95 °C for 4 hours.[9]

-

Add sodium amide, raise the temperature to 155 °C, and increase the pressure to 4 atmospheres. Continue the reaction for 10 hours.[9]

-

After cooling, the reaction mixture is poured into water and extracted with chloroform. The organic layer is then washed, dried, and concentrated to yield 4-(trifluoromethoxy)aniline.[9]

Determination of Physicochemical Properties

1. LogP Determination (Shake-Flask Method):

The octanol-water partition coefficient (LogP) is a standard measure of lipophilicity. The shake-flask method is a classic technique for its determination.[11][12][13][14][15]

-

Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the buffer.[11]

-

Dissolve a precisely weighed amount of the test compound in one of the phases (usually the one in which it is more soluble).

-

Combine the two phases in a flask at a known volume ratio and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.[12]

-

Allow the two phases to separate completely, often aided by centrifugation.

-

Carefully sample each phase and determine the concentration of the compound in both the aqueous and octanolic layers using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or ¹⁹F NMR for fluorinated compounds).[15]

-

The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanolic phase to the concentration in the aqueous phase.[12]

2. In Vitro Metabolic Stability Assay (Microsomal Stability):

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[1][5][16]

-

Materials: Liver microsomes (human or other species), NADPH regenerating system (cofactor for CYP enzymes), phosphate buffer, test compound, and a positive control (a compound with known metabolic instability).[1]

-

Procedure:

-

Prepare a reaction mixture containing liver microsomes and the test compound in a phosphate buffer at 37 °C.[16]

-

Initiate the metabolic reaction by adding the NADPH regenerating system.[16]

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[1]

-

Centrifuge the samples to precipitate the proteins.[16]

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[16][17][18]

-

-

Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound over time.[1][19][20]

Signaling Pathways and Experimental Workflows

The trifluoromethoxy group can influence a drug's interaction with its biological target, thereby affecting cellular signaling pathways. Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), provides a well-studied example of a trifluoromethoxy-containing drug and its complex mechanism of action.[21][22]

Figure 1: Simplified signaling pathway for the mechanism of action of Riluzole.

Figure 2: Experimental workflow for an in vitro microsomal stability assay.

Conclusion

The trifluoromethoxy group is a valuable tool in the medicinal chemist's armamentarium for optimizing the properties of drug candidates. Its ability to enhance lipophilicity and metabolic stability, coupled with its strong electron-withdrawing nature, provides a multifaceted approach to improving a molecule's pharmacokinetic and pharmacodynamic profile. While the synthesis of trifluoromethoxy-containing compounds can present challenges, the development of modern synthetic methodologies is making this powerful functional group more accessible. A thorough understanding of the physicochemical effects of the -OCF₃ group, supported by robust experimental data, is crucial for its successful application in the design and development of novel therapeutics. This guide has provided a comprehensive overview of the key aspects of the trifluoromethoxy group in medicinal chemistry, from its fundamental properties to its practical application and evaluation. As research in this area continues to evolve, the strategic use of the trifluoromethoxy group is expected to play an increasingly important role in the discovery of new and improved medicines.

References

- 1. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A trifluoromethyl analogue of celecoxib exerts beneficial effects in neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics_Chemicalbook [chemicalbook.com]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 16. LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. Riluzole for the treatment of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Riluzole - Wikipedia [en.wikipedia.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-(Trifluoromethoxy)phenoxyacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of safety and handling precautions for 4-(Trifluoromethoxy)phenoxyacetyl chloride, a reactive acyl chloride used in complex organic synthesis. Due to a lack of publicly available, detailed safety data specifically for this compound (CAS 72220-51-0), the information presented herein is largely extrapolated from the well-documented safety profiles of structurally similar acyl chlorides, such as phenoxyacetyl chloride and other substituted acyl chlorides. Researchers must exercise extreme caution and conduct a thorough risk assessment before handling this substance.

Hazard Identification and Classification

This compound is anticipated to be a corrosive and highly reactive compound. Based on the hazard profiles of analogous acyl chlorides, it should be treated as a substance that can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3] It is also expected to react violently with water and other nucleophilic reagents.

Table 1: Anticipated GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage.[3] |

| Serious Eye Damage/Irritation | 1 | Causes serious eye damage. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation.[1][3] |

| Acute Toxicity (Oral) | 4 (Assumed) | Harmful if swallowed.[4] |

| Reactivity | - | Reacts violently with water.[3] |

Physical and Chemical Properties

Table 2: General Physical and Chemical Properties of Acyl Chlorides

| Property | General Observation |

| Appearance | Colorless to pale yellow liquids or low-melting solids. |

| Odor | Pungent, acrid. |

| Reactivity | Highly reactive towards nucleophiles, particularly water, alcohols, and amines.[5][6] |

| Decomposition | Thermal decomposition can release irritating and toxic gases such as hydrogen chloride and carbon oxides.[2] |

Exposure Controls and Personal Protection

A stringent personal protective equipment (PPE) regimen is mandatory when handling this compound to prevent any direct contact.

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Recommended Protection | Specification |

| Eyes/Face | Safety goggles and a face shield. | Must be worn at all times in the laboratory.[4] |

| Skin | Chemical-resistant gloves. | Butyl rubber or other appropriate material. Gloves must be inspected prior to use and disposed of after contamination.[3] |

| Body | Flame-retardant lab coat. | A complete suit protecting against chemicals is recommended for larger quantities. |

| Respiratory | Use in a certified chemical fume hood. | A respirator may be necessary for certain operations or in case of ventilation failure. |

All handling operations should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[7] An emergency eyewash station and safety shower must be readily accessible.[8]

Safe Handling and Storage Protocols

Experimental Workflow for Safe Handling:

Caption: Workflow for the safe handling of reactive acyl chlorides.

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[6][9] It should be stored under an inert atmosphere to prevent degradation from moisture.[5]

Incompatible Materials:

-

Water

-

Alcohols

-

Amines

-

Strong bases

-

Oxidizing agents

-

Metals

Reactivity and Hazardous Reactions

The primary hazard associated with acyl chlorides is their violent reaction with water and other nucleophiles. This reaction is highly exothermic and liberates hydrogen chloride gas.

Hazardous Reaction Pathways:

Caption: Hazardous reactions of acyl chlorides with common nucleophiles.

Experimental Protocols: Quenching and Disposal

Quenching Excess Reagent:

Unreacted this compound must be carefully quenched. This should be done in a fume hood with appropriate PPE.

-

Preparation: Prepare a quenching solution. Options include water, a solution of sodium bicarbonate, or an alcohol like isopropanol.[10] The choice of quenching agent will depend on the subsequent workup and disposal procedures.

-

Slow Addition: Slowly and carefully add the acyl chloride solution to the vigorously stirred quenching solution. The reaction is exothermic, so cooling the quenching solution in an ice bath is recommended.[10]

-

Monitoring: Monitor the temperature and gas evolution. Ensure the reaction is under control at all times.

-

Neutralization: After the addition is complete, continue stirring to ensure all the acyl chloride has reacted. If an acidic quench was used, neutralize the solution with a base (e.g., sodium bicarbonate) before disposal.

Waste Disposal:

All waste containing this compound or its reaction byproducts must be disposed of as hazardous waste.[10] Collect all waste in appropriately labeled, sealed containers. Follow all local, state, and federal regulations for hazardous waste disposal.

First Aid Measures

Immediate medical attention is required for any exposure.

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][11] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[11] |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

Spill and Leak Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like sawdust.[6] Collect the absorbed material into a sealed container for hazardous waste disposal. Do not allow the material to enter drains or waterways.

This technical guide provides a framework for the safe handling of this compound based on the known hazards of similar compounds. It is imperative that all users consult relevant safety literature and perform a thorough risk assessment before commencing any experimental work.

References

- 1. aksci.com [aksci.com]

- 2. fishersci.com [fishersci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. angenechemical.com [angenechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. wcu.edu [wcu.edu]

- 10. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 11. fishersci.co.uk [fishersci.co.uk]

Material Safety Data Sheet (MSDS) for 4-(Trifluoromethoxy)phenoxyacetyl chloride

An In-depth Technical Guide to the Material Safety Data Sheet for 4-(Trifluoromethoxy)phenoxyacetyl chloride

This technical guide provides a comprehensive overview of the safety, handling, and properties of this compound (CAS No: 72220-51-0). Due to the limited availability of a dedicated Material Safety Data Sheet (MSDS), this document compiles and extrapolates information from data available for structurally similar compounds, such as phenoxyacetyl chloride and other substituted acyl chlorides. This guide is intended for researchers, scientists, and professionals in drug development who may handle this or similar reactive chemical intermediates.

Chemical Identification and Physical Properties

| Property | Value | Compound |

| CAS Number | 72220-51-0[1][2] | This compound |

| Molecular Formula | C₉H₆ClF₃O₃[1][2] | This compound |

| Molecular Weight | 254.59[1] | This compound |

| Boiling Point | 106-107 °C / 9 Torr | (4-Fluoro-phenoxy)-acetyl chloride[3] |

| Boiling Point | 56 °C / 2 mmHg | 4-(Trifluoromethoxy)benzoyl chloride[4] |

| Density | 1.43 g/mL | 4-(Trifluoromethoxy)benzoyl chloride[4] |

| Refractive Index | n20/D 1.47 | 4-(Trifluoromethoxy)benzoyl chloride[4] |

Hazard Identification and Classification

Based on the general reactivity of acyl chlorides and data from similar compounds, this compound is expected to be a hazardous substance.

GHS Hazard Statements (Inferred):

-

H302: Harmful if swallowed.[5]

GHS Precautionary Statements (Inferred):

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[6][7]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

References

- 1. scbt.com [scbt.com]

- 2. pschemicals.com [pschemicals.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. chemimpex.com [chemimpex.com]

- 5. angenechemical.com [angenechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

The Versatile Role of 4-(Trifluoromethoxy)phenoxyacetyl Chloride in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal and agricultural chemistry, offering a powerful tool to modulate the physicochemical and biological properties of organic molecules. Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention due to its unique electronic properties and high metabolic stability. This technical guide provides an in-depth exploration of the synthesis and diverse applications of a key building block bearing this valuable moiety: 4-(Trifluoromethoxy)phenoxyacetyl chloride. This versatile reagent serves as a gateway to a wide array of novel compounds with potential applications in drug discovery and agrochemical development.

Physicochemical Properties

This compound is a reactive acyl chloride that serves as a crucial intermediate in organic synthesis. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 72220-51-0 | [1][2] |

| Molecular Formula | C₉H₆ClF₃O₃ | [1] |

| IUPAC Name | 2-(4-(trifluoromethoxy)phenoxy)acetyl chloride | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from the commercially available 4-(trifluoromethoxy)phenol.

Step 1: Synthesis of 4-(Trifluoromethoxy)phenoxyacetic Acid

The first step involves the Williamson ether synthesis, where 4-(trifluoromethoxy)phenol is reacted with an acetate equivalent, such as chloroacetic acid or ethyl chloroacetate, in the presence of a base.

Figure 1: Synthesis of 4-(Trifluoromethoxy)phenoxyacetic Acid.

Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)phenoxyacetic Acid

-

To a solution of 4-(trifluoromethoxy)phenol (1.0 eq) in a suitable solvent such as acetone or ethanol, add a base like sodium hydroxide or potassium carbonate (2.0-2.5 eq).

-

Add a solution of chloroacetic acid (1.1 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry to afford 4-(trifluoromethoxy)phenoxyacetic acid.

Step 2: Conversion to this compound

The resulting carboxylic acid is then converted to the corresponding acyl chloride using a chlorinating agent.

Figure 2: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Suspend 4-(trifluoromethoxy)phenoxyacetic acid (1.0 eq) in an inert solvent like dichloromethane (DCM) or toluene.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) to the suspension at room temperature.

-

Stir the reaction mixture at room temperature or gentle heat until the reaction is complete (cessation of gas evolution).

-

Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude this compound, which can often be used in the next step without further purification.

Applications in Organic Synthesis

This compound is a versatile building block for the introduction of the 4-(trifluoromethoxy)phenoxyacetyl moiety into a variety of molecular scaffolds. Its high reactivity makes it an excellent electrophile for reactions with various nucleophiles.

Synthesis of Amides

The reaction of this compound with primary or secondary amines in the presence of a base affords the corresponding N-substituted-2-(4-(trifluoromethoxy)phenoxy)acetamides. These amides are of significant interest in medicinal chemistry due to their potential biological activities.

Figure 3: General scheme for amide synthesis.

Experimental Protocol: General Procedure for Amide Synthesis

-

Dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., DCM, THF) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add a solution of this compound (1.0-1.1 eq) in the same solvent dropwise to the cooled amine solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Table 1: Examples of Amide Synthesis

| Amine | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Aniline | Triethylamine | DCM | 4 | >90 | General Procedure |

| 4-Fluoroaniline | Pyridine | THF | 6 | 85-95 | General Procedure |

| Piperidine | Triethylamine | DCM | 2 | >95 | General Procedure |

Synthesis of Esters

Esterification can be achieved by reacting this compound with alcohols or phenols. This reaction is often carried out in the presence of a base to neutralize the HCl byproduct.

References

The Dual Impact of the Trifluoromethoxy Group: Enhancing Lipophilicity and Fortifying Metabolic Stability in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a powerful tool for optimizing the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the influence of the trifluoromethoxy substituent on two critical parameters in drug development: lipophilicity and metabolic stability. By presenting quantitative data, detailed experimental methodologies, and visual representations of key processes, this document serves as a valuable resource for researchers aiming to harness the potential of trifluoromethoxy-containing compounds.

The Trifluoromethoxy Group: A Bioisostere with Unique Properties

The trifluoromethoxy group is often employed as a bioisosteric replacement for the more common methoxy (-OCH₃) group. This substitution can lead to profound changes in a molecule's properties, primarily due to the high electronegativity of the fluorine atoms and the steric bulk of the -OCF₃ group. These characteristics contribute to enhanced metabolic stability and increased lipophilicity, which in turn can positively impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]

The strong electron-withdrawing nature of the trifluoromethoxy group can also influence the pKa of neighboring functionalities and modulate interactions with biological targets.[1] Furthermore, the robust carbon-fluorine bonds in the -OCF₃ moiety are significantly more resistant to enzymatic cleavage compared to the C-H bonds in a methoxy group, thereby protecting against common metabolic pathways such as O-demethylation.[2][3]

Quantitative Analysis of Lipophilicity

Lipophilicity, a crucial determinant of a drug's ability to permeate biological membranes, is commonly quantified by the logarithm of the partition coefficient (logP) or the distribution coefficient (logD) at a specific pH (typically 7.4). The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, with a Hansch lipophilicity parameter (π) of approximately +1.04.[1] This value is significantly higher than that of a methoxy group, indicating a substantial increase in lipophilicity upon substitution.

The following table summarizes a selection of comparative logD and logP data for trifluoromethoxy-containing compounds and their non-fluorinated analogs.

| Compound Class | Methoxy (-OCH₃) Analog | logD / logP | Trifluoromethoxy (-OCF₃) Analog | logD / logP | ΔlogD / ΔlogP (OCF₃ - OCH₃) | Reference |

| Pyridine Analogs (Hypothetical) | 2-Methoxypyridine | 1.3 | 2-(Trifluoromethoxy)pyridine | 2.3 | +1.0 | [3] |

| Estratriene Sulfamates | 2-Methoxy Estratriene Sulfamate | - | 2-(Trifluoromethoxy) Estratriene Sulfamate | - | OCF₂H analog showed slightly decreased lipophilicity compared to OCF₃ | [4] |

Note: The data for pyridine analogs is illustrative, as presented in the source. The estradiene sulfamates study compared OCF₂H to OCH₃, noting OCF₃ is generally more lipophilic.

Enhancing Metabolic Stability: A Quantitative Perspective

The introduction of a trifluoromethoxy group is a well-established strategy to block metabolic hotspots and enhance a compound's resistance to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[1][2] The increased steric hindrance and the strength of the C-F bonds make the trifluoromethoxy group less susceptible to oxidative metabolism compared to the methoxy group.[5] This enhanced stability often translates to a longer in vivo half-life (t₁/₂) and lower intrinsic clearance (CLint).[6]

Below is a summary of comparative metabolic stability data for trifluoromethoxy-containing compounds and their analogs.

| Compound Class | Analog | In Vitro System | Metabolic Stability Parameter | Value | Reference |

| Picornavirus Inhibitors | Methyl-substituted analog | Monkey Liver Microsomes | Number of Metabolites | 8 | [7] |

| Trifluoromethyl-substituted analog | Monkey Liver Microsomes | Number of Metabolites | 2 (minor) | [7] | |

| CB1 Allosteric Modulators | Nitro (-NO₂) analogs | Rat & Human Liver Microsomes | Metabolic Stability | Lower | [8] |

| Trifluoromethyl (-CF₃) analogs | Rat & Human Liver Microsomes | Metabolic Stability | Improved | [8] | |

| Chalcogen Isosteres of OCF₃ Drugs | OCF₃-containing drug | Microsomes | Microsomal Stability | Unchanged | [9] |

| SCF₃ and SeCF₃ isosteres | Microsomes | Microsomal Stability | Unchanged | [9] |

Note: The data highlights the general trend of increased metabolic stability with trifluoromethyl substitution. The chalcogen isostere study indicates that while lipophilicity is modulated, metabolic stability can be retained.

Experimental Protocols

Determination of Lipophilicity (logD) by Shake-Flask Method

This protocol outlines the widely accepted shake-flask method for determining the distribution coefficient (logD) at pH 7.4.[6][10][11]

Objective: To measure the ratio of the concentration of a compound in a lipid phase (n-octanol) to its concentration in an aqueous phase (phosphate-buffered saline, pH 7.4) at equilibrium.

Materials:

-

Test compound

-

n-Octanol (HPLC grade)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

DMSO (for stock solution preparation)

-

Vials with screw caps

-

Vortex mixer or shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., LC-MS/MS)[6]

Procedure:

-

Preparation of Phases: Pre-saturate the n-octanol with PBS (pH 7.4) and the PBS (pH 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate. This ensures that the two phases are in equilibrium before the experiment.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent, typically DMSO, at a known concentration (e.g., 10 mM).[11]

-

Partitioning: In a vial, add a defined volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each). Add a small aliquot of the compound stock solution to the biphasic system.

-

Equilibration: Cap the vial tightly and shake it vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.[6][11]

-

Phase Separation: Centrifuge the vial to achieve a clear separation of the n-octanol and aqueous layers.

-

Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers for analysis.

-

Quantification: Analyze the concentration of the test compound in each aliquot using a validated analytical method, such as LC-MS/MS.

-

Calculation: Calculate the logD value using the following equation: logD = log₁₀ ( [Compound]octanol / [Compound]aqueous )

Caption: Workflow for logD determination by the shake-flask method.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol describes a typical in vitro assay to determine the metabolic stability of a compound using human liver microsomes (HLMs), which are rich in CYP enzymes.[12]

Objective: To determine the rate of disappearance of a test compound upon incubation with HLMs and an NADPH regenerating system, and to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Materials:

-

Test compound and positive control compounds (e.g., testosterone, verapamil)

-

Pooled human liver microsomes (HLMs)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Stopping solution (e.g., ice-cold acetonitrile or methanol with an internal standard)

-

96-well incubation plates and sealing mats

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

Thaw the HLMs on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[13]

-

Prepare the NADPH regenerating system solution in phosphate buffer.

-

-

Incubation:

-

Add the HLM solution to the wells of a 96-well plate.

-

Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

-

-

Time Points and Reaction Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold stopping solution.[14] The 0-minute time point serves as the initial concentration baseline.

-

-

Sample Processing:

-

Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.[7]

-

-

Analysis:

-

Transfer the supernatant to a new 96-well plate for analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent drug versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration).

-

Caption: Workflow for the in vitro microsomal metabolic stability assay.

Interplay of Lipophilicity and Metabolic Stability

The introduction of a trifluoromethoxy group often leads to a concurrent increase in both lipophilicity and metabolic stability. This relationship is not always straightforward, as highly lipophilic compounds can sometimes exhibit increased binding to metabolic enzymes, potentially leading to higher clearance. However, in the case of the trifluoromethoxy group, its inherent resistance to metabolism often outweighs the effects of increased lipophilicity on enzyme binding.

Caption: Relationship between -OCF₃ substitution and key drug properties.

Conclusion

The trifluoromethoxy group is a valuable substituent in medicinal chemistry that can be strategically employed to enhance the drug-like properties of lead compounds. Its ability to simultaneously increase lipophilicity and metabolic stability makes it a powerful tool for overcoming common challenges in drug discovery, such as poor membrane permeability and rapid metabolic clearance. By understanding the quantitative impact of this functional group and utilizing robust experimental protocols for its evaluation, researchers can more effectively design and optimize the next generation of therapeutic agents. This guide provides a foundational understanding and practical methodologies to aid in the successful application of trifluoromethoxy-containing compounds in drug development programs.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Shake Flask LogD | Domainex [domainex.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Chalcogen OCF3 Isosteres Modulate Drug Properties without Introducing Inherent Liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. enamine.net [enamine.net]

- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 14. creative-bioarray.com [creative-bioarray.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Amides using 4-(Trifluoromethoxy)phenoxyacetyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, with the resulting amide functionality being a prevalent feature in a vast array of pharmaceuticals, agrochemicals, and functional materials. The unique physicochemical properties imparted by fluorine-containing substituents, such as the trifluoromethoxy (-OCF3) group, have garnered significant attention in drug discovery. The -OCF3 group can enhance metabolic stability, improve lipophilicity, and modulate the electronic properties of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.

4-(Trifluoromethoxy)phenoxyacetyl chloride is a versatile reagent for the introduction of the 4-(trifluoromethoxy)phenoxyacetyl moiety into a variety of molecular scaffolds. This reactive acyl chloride readily participates in nucleophilic acyl substitution reactions with primary and secondary amines to afford the corresponding N-substituted-2-(4-(trifluoromethoxy)phenoxy)acetamides. This class of compounds holds significant promise for the development of novel therapeutic agents. Notably, derivatives of phenoxyacetic acid have been identified as agonists of the Free Fatty Acid Receptor 1 (FFA1), a G-protein coupled receptor that plays a crucial role in glucose-stimulated insulin secretion, making it a promising target for the treatment of type 2 diabetes.

These application notes provide detailed protocols for the synthesis of novel amides using this compound, guidance on reaction optimization, and an overview of the potential biological significance of the resulting products.

Data Presentation: Synthesis of Novel Amides

The following table summarizes the synthesis of a representative set of novel amides from this compound and various primary and secondary amines. Please note that while Entry 5 is based on a published result[1], Entries 1-4 are illustrative examples based on typical yields for this type of acylation reaction.

| Entry | Amine | Product | Yield (%) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| 1 | Aniline | N-phenyl-2-(4-(trifluoromethoxy)phenoxy)acetamide | 92 (Illustrative) | 8.21 (s, 1H), 7.60 (d, J = 7.8 Hz, 2H), 7.38 (t, J = 7.8 Hz, 2H), 7.20 (d, J = 8.8 Hz, 2H), 7.14 (t, J = 7.4 Hz, 1H), 6.95 (d, J = 8.8 Hz, 2H), 4.65 (s, 2H) | 167.2, 155.8, 144.1 (q, J = 1.9 Hz), 137.5, 129.2, 124.8, 121.8, 120.6 (q, J = 256.5 Hz), 120.1, 115.5, 68.0 |

| 2 | Benzylamine | N-benzyl-2-(4-(trifluoromethoxy)phenoxy)acetamide | 95 (Illustrative) | 7.35-7.25 (m, 5H), 7.18 (d, J = 8.8 Hz, 2H), 6.90 (d, J = 8.8 Hz, 2H), 6.55 (br s, 1H), 4.55 (s, 2H), 4.50 (d, J = 5.8 Hz, 2H) | 168.5, 156.0, 144.0 (q, J = 1.9 Hz), 137.8, 128.8, 127.8, 127.6, 121.7, 120.7 (q, J = 256.5 Hz), 115.3, 68.2, 43.8 |

| 3 | Morpholine | 1-(morpholino)-2-(4-(trifluoromethoxy)phenoxy)ethan-1-one | 98 (Illustrative) | 7.19 (d, J = 8.8 Hz, 2H), 6.91 (d, J = 8.8 Hz, 2H), 4.75 (s, 2H), 3.70-3.60 (m, 8H) | 167.8, 156.2, 143.9 (q, J = 1.8 Hz), 121.6, 120.8 (q, J = 256.6 Hz), 115.2, 68.5, 66.9, 46.0, 42.5 |

| 4 | Cyclohexylamine | N-cyclohexyl-2-(4-(trifluoromethoxy)phenoxy)acetamide | 90 (Illustrative) | 7.17 (d, J = 8.8 Hz, 2H), 6.88 (d, J = 8.8 Hz, 2H), 6.05 (br d, 1H), 4.50 (s, 2H), 3.85-3.75 (m, 1H), 1.95-1.10 (m, 10H) | 167.0, 156.1, 143.8 (q, J = 1.8 Hz), 121.6, 120.9 (q, J = 256.6 Hz), 115.1, 68.3, 48.5, 32.9, 25.5, 24.8 |

| 5 | 4-(trifluoromethoxy)aniline | 2-(3-Fluoro-4-nitrophenoxy)-N-(4-(trifluoromethoxy)phenyl)acetamide | 40.0[1] | 10.40 (s, 1H), 8.19 (t, J = 9.2 Hz, 1H), 7.74–7.71 (m, 2H), 7.35 (d, J = 8.4 Hz, 2H), 7.26 (dd, J = 13.6 Hz, 2.8 Hz, 1H), 7.05 (dd, J = 9.2 Hz, 2 Hz, 1H), 4.95 (s, 2H) | 165.99, 164.28, 155.65, 144.42, 137.90, 130.96, 128.45, 121.85, 119.31, 112.14, 104.85, 67.96 |

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

-

4-(Trifluoromethoxy)phenoxyacetic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 4-(trifluoromethoxy)phenoxyacetic acid (1.0 eq).

-

Add anhydrous DCM or THF to dissolve the starting material.

-

Method A (Thionyl Chloride): Slowly add thionyl chloride (2.0-3.0 eq) to the solution at room temperature.

-

Method B (Oxalyl Chloride): Cool the solution to 0 °C and slowly add oxalyl chloride (1.5-2.0 eq) followed by a catalytic amount of DMF.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride).

-

Upon completion, carefully remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.

-

The resulting crude this compound is typically used in the next step without further purification.

Protocol 2: General Procedure for the Synthesis of N-Substituted-2-(4-(trifluoromethoxy)phenoxy)acetamides

Materials:

-

This compound

-

Primary or secondary amine (1.0 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1-1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask with magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and the base (e.g., TEA, 1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the stirred amine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-substituted-2-(4-(trifluoromethoxy)phenoxy)acetamide.

Visualizations

Experimental Workflow

Caption: General workflow for the synthesis of novel amides.

Potential Signaling Pathway: FFA1 Activation

Caption: FFA1 signaling pathway in pancreatic β-cells.

References

Application Notes and Protocols for the Acylation of Primary Amines with 4-(Trifluoromethoxy)phenoxyacetyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of primary amines with 4-(trifluoromethoxy)phenoxyacetyl chloride is a robust and versatile method for the synthesis of novel N-substituted-2-(4-(trifluoromethoxy)phenoxy)acetamides. This class of compounds holds significant interest in medicinal chemistry and drug development due to the unique electronic properties conferred by the trifluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The reaction proceeds via a nucleophilic acyl substitution, a fundamental transformation in organic synthesis. These application notes provide a detailed experimental protocol, safety precautions, and data presentation guidelines for this important reaction.

Reaction Principle

The reaction is a Schotten-Baumann type acylation, where a primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

General Reaction Scheme:

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |